3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide
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Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a fluorophenyl group connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 4-fluoroaniline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 4-fluoroaniline to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine undergoes amidation with acryloyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(4-chlorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, combined with a fluorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
853350-01-3 |
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Molecular Formula |
C16H13ClFNO2 |
Molecular Weight |
305.73 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-14-4-2-3-11(16(14)17)5-10-15(20)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20)/b10-5+ |
InChI Key |
SEFGWNVJXIONBW-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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